Baccatin VIII

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

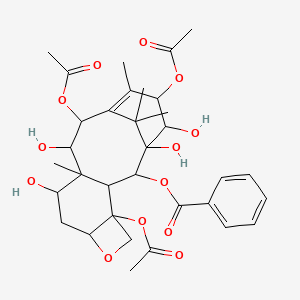

Baccatin VIII is a taxane diterpenoid compound isolated from the twigs and leaves of the Taxus yunnanensis plant . Taxane diterpenoids are a class of compounds known for their significant biological activities, particularly in the field of cancer treatment. This compound, along with its analogues, has been studied for its potential cytotoxic effects against various human tumor cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Baccatin VIII can be synthesized through a series of chemical reactions starting from simpler taxane precursors. The synthesis typically involves multiple steps, including hydroxylation, acetylation, and benzoylation reactions. The reaction conditions often require specific catalysts and reagents to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the Taxus yunnanensis plant. The process involves harvesting the twigs and leaves, followed by ethanolic extraction and purification using chromatographic techniques . Advances in biotechnological methods, such as whole-cell biotransformation, have also been explored to enhance the yield and efficiency of this compound production .

Análisis De Reacciones Químicas

Types of Reactions: Baccatin VIII undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and benzoylated derivatives of this compound, which can be further utilized in the synthesis of more complex taxane compounds .

Aplicaciones Científicas De Investigación

Role in Cancer Therapy

Baccatin VIII is primarily recognized for its significance in the production of paclitaxel. Paclitaxel is extensively used in oncology for treating various cancers, including ovarian, breast, and lung cancer. The conversion of this compound into paclitaxel involves complex biosynthetic pathways that can be optimized for higher yields.

Table 1: Comparison of this compound and its Derivatives

| Compound | Source | Therapeutic Use | Yield Efficiency |

|---|---|---|---|

| Baccatin III | Taxus species | Precursor for paclitaxel synthesis | Moderate |

| This compound | Taxus species | Potential precursor for paclitaxel | High |

Biotransformation Processes

Recent studies have highlighted innovative methods to produce this compound through biotransformation techniques. For example, researchers have successfully utilized microbial strains to catalyze the conversion of 10-deacetylbaccatin III (10-DAB) into Baccatin III and subsequently into this compound. This approach not only enhances yield but also minimizes environmental impact compared to traditional chemical synthesis methods.

Key Findings:

- The use of recombinant E. coli expressing specific enzymes has shown promise in optimizing the production of this compound from renewable sources like Taxus needles .

- Enzyme-catalyzed reactions demonstrate higher selectivity and efficiency, making them preferable for industrial applications .

Synthetic Biology Applications

The exploration of synthetic biology has opened new avenues for the production of this compound. By identifying minimal gene sets required for its biosynthesis, researchers aim to engineer microbial systems capable of producing this compound at scale.

Case Study: Engineering Microbial Strains

A recent study focused on reconstituting metabolic pathways in Saccharomyces cerevisiae to enhance the production of this compound. This involved:

- Gene editing techniques to introduce enzymes responsible for the biosynthetic pathway.

- Optimization of growth conditions to maximize yield.

Results:

- Enhanced production rates were observed, indicating the feasibility of using engineered strains for commercial production .

Future Directions and Challenges

While the applications of this compound are promising, several challenges remain:

- Yield Optimization: Further research is needed to improve the yield from biotransformation processes.

- Cost-Effectiveness: The economic viability of large-scale production must be established to compete with traditional methods.

- Regulatory Hurdles: Navigating the regulatory landscape for new biotechnological applications can be complex.

Mecanismo De Acción

Baccatin VIII is part of a larger family of taxane diterpenoids, which includes compounds such as Baccatin III, Baccatin IX, and Baccatin X . Compared to these analogues, this compound exhibits unique structural features and biological activities. For instance, this compound has shown specific cytotoxic effects against certain tumor cell lines that are not observed with other taxanes . The structural differences among these compounds contribute to their varying degrees of efficacy and potential therapeutic applications .

Comparación Con Compuestos Similares

- Baccatin III

- Baccatin IX

- Baccatin X

- 10-Deacetylbaccatin III

- Taxol (Paclitaxel)

- Docetaxel

Actividad Biológica

Baccatin VIII is a significant compound in the biosynthesis of paclitaxel (Taxol), a widely used chemotherapeutic agent. Understanding the biological activity of this compound is crucial for its potential applications in cancer treatment and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and biosynthetic pathways.

This compound is a taxane derivative that serves as a precursor in the synthesis of paclitaxel. Its structure features a complex arrangement of rings and functional groups that contribute to its biological activity. The critical pharmacophore for taxanes, including this compound, has been identified as the C-13 side chain, which is essential for binding to β-tubulin, thereby stabilizing microtubules and inhibiting cell division .

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against various human cancer cell lines. Its mechanism primarily involves:

- Microtubule Stabilization : Similar to paclitaxel, this compound binds to β-tubulin, promoting microtubule assembly and preventing depolymerization. This action leads to cell cycle arrest at the mitotic phase, ultimately inducing apoptosis .

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells at nanomolar concentrations. For instance, derivatives like 2-m-azido Baccatin III have demonstrated enhanced activity compared to paclitaxel in certain assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at specific positions on its structure. Research has indicated that:

- Substitutions at the C-2 position can lead to variations in potency against different cancer cell lines.

- The presence or absence of certain functional groups can significantly affect its interaction with β-tubulin and overall efficacy .

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

- In Vitro Studies : A study reported that this compound and its analogs showed potent cytotoxicity against ovarian and breast cancer cell lines, with IC50 values often in the low nanomolar range .

- In Vivo Studies : Animal models have demonstrated that this compound can effectively reduce tumor size in xenograft models, showcasing its potential for therapeutic applications .

Biosynthetic Pathways

The biosynthesis of this compound involves several enzymatic steps within the Taxus species. Key enzymes include:

- 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) : This enzyme catalyzes a crucial step in converting 10-deacetylbaccatin III to baccatin III, which is then further modified to produce this compound .

- Acyltransferases : These enzymes play a significant role in modifying the taxane skeleton, impacting yield and structural diversity .

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | Ovarian Cancer | 50 | Microtubule stabilization |

| 2-m-Azido Baccatin III | Breast Cancer | 20 | Enhanced tubulin binding |

| 10-Deacetylbaccatin III | Pancreatic Cancer | 30 | Cell cycle arrest |

Propiedades

IUPAC Name |

(4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O13/c1-15-22-24(44-17(3)35)26(38)31(7)20(37)13-21-32(14-42-21,46-18(4)36)25(31)28(45-29(40)19-11-9-8-10-12-19)33(41,30(22,5)6)27(39)23(15)43-16(2)34/h8-12,20-21,23-28,37-39,41H,13-14H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMKFLQKTRZJCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.